N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide

Organic Synthesis Reaction Kinetics Computational Chemistry

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide (CAS 923225-28-9) is a sterically encumbered electrophilic building block. Its bulky tert-butyl group retards SN2 reactivity (~6 kcal/mol vs. methyl) and modulates regioselectivity, making it ideal for SAR studies, compound library synthesis, and exploring steric effects in medicinal chemistry. Procure this 95% pure, functionalized acetamide to access unique chemical space not achievable with simpler chloroacetamides.

Molecular Formula C9H17ClN2O2
Molecular Weight 220.7
CAS No. 923225-28-9
Cat. No. B2603279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide
CAS923225-28-9
Molecular FormulaC9H17ClN2O2
Molecular Weight220.7
Structural Identifiers
SMILESCC(C)(C)NC(=O)CN(C)C(=O)CCl
InChIInChI=1S/C9H17ClN2O2/c1-9(2,3)11-7(13)6-12(4)8(14)5-10/h5-6H2,1-4H3,(H,11,13)
InChIKeyCNMNERZEUWGUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide (CAS 923225-28-9): An Overview of a Sterically Hindered Chloroacetamide Building Block


N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide (CAS 923225-28-9) is a synthetic organic compound classified as a functionalized acetamide derivative . Its molecular structure integrates three key functional groups: a bulky tert-butyl substituent, an electrophilic chloroacetyl fragment, and an internal N-methylacetamido linker, resulting in a molecular formula of C9H17ClN2O2 and a molecular weight of 220.7 g/mol . This combination of steric bulk and reactive centers makes it a specialized research chemical, primarily employed as a building block or intermediate in medicinal chemistry and organic synthesis, rather than as an end-use active pharmaceutical ingredient .

Why N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide Cannot Be Replaced by Generic Acetamide Analogs


Simple, non-sterically hindered chloroacetamides (e.g., N-methyl-2-chloroacetamide) cannot substitute for N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide in applications requiring a specific steric and electronic environment. The presence of the bulky tert-butyl group adjacent to the amide nitrogen introduces a profound steric hindrance that is absent in simpler analogs . This steric bulk is known to significantly modulate chemical reactivity, for instance, by increasing the activation energy for SN2 reactions by approximately 6 kcal/mol relative to a methyl group, thereby altering reaction rates and regioselectivity in nucleophilic substitution pathways [1]. Furthermore, the unique combination of the tert-butyl group and the internal N-methylacetamido spacer creates a distinct molecular scaffold, influencing properties such as lipophilicity and conformational flexibility, which are critical for molecular recognition in biological systems and for controlling outcomes in multi-step synthetic sequences .

Quantitative Differentiation of N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide from Closest Analogs


Impact of tert-Butyl Steric Bulk on SN2 Reaction Activation Energy Compared to Methyl Analogs

The N-tert-butyl substituent in this compound class is predicted to introduce a significant steric barrier that is not present in corresponding N-methyl analogs. This effect is directly quantifiable in the context of SN2 reactions, where the tert-butyl group increases the activation energy barrier by approximately 6 kcal/mol relative to a methyl group, leading to a substantial retardation of reaction rate [1].

Organic Synthesis Reaction Kinetics Computational Chemistry Steric Effects

Comparative Physicochemical Properties of N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide vs. N-Methyl-2-Chloroacetamide

The presence of an additional tert-butylamino-oxoethyl moiety in N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide results in a significantly higher molecular weight and increased lipophilicity compared to the simpler N-methyl-2-chloroacetamide. This structural difference can profoundly influence its behavior as a building block or fragment in drug discovery, impacting membrane permeability, protein binding, and metabolic stability .

Medicinal Chemistry Physicochemical Properties Lead Optimization Fragment-Based Drug Discovery

Qualitative Reactivity Profile of N-tert-butyl Chloroacetamides for Controlled Nucleophilic Substitution

Literature on the N-tert-butyl-2-chloroacetamide scaffold indicates that the tert-butyl group offers a valuable balance between reactivity and stability. The chlorine atom retains sufficient electrophilicity for nucleophilic substitution, while the bulky tert-butyl group provides steric protection, enabling its use as a versatile intermediate in organic synthesis and potentially reducing unwanted side reactions .

Organic Synthesis Synthetic Intermediate Nucleophilic Substitution Steric Protection

Optimal Research and Procurement Scenarios for N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide


Sterically-Demanding Chemical Synthesis

Procurement of N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide is most justified for research projects that explicitly require a sterically encumbered electrophile. Its structural features make it a candidate for exploring regioselective functionalization or for use in synthetic pathways where the tert-butyl group can act as a protecting group or influence the stereochemical outcome of a reaction, a capability supported by class-level evidence on the steric effects of tert-butyl groups [1].

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

In medicinal chemistry programs, this compound can serve as a unique fragment or building block for creating compound libraries with enhanced lipophilicity and conformational constraint. The significant increase in molecular weight and complexity compared to simpler chloroacetamides [1] makes it suitable for exploring novel chemical space in hit-to-lead campaigns, where modulating physicochemical properties is essential for improving pharmacokinetic profiles.

Probing Steric Effects in Structure-Activity Relationship (SAR) Studies

This compound can be a valuable tool in SAR studies aimed at understanding the role of steric bulk near a reactive center. By comparing its biological activity and reactivity profile with that of its less-hindered analogs, researchers can deconvolute the contributions of steric vs. electronic effects, an application that is directly supported by the class-level inference regarding steric retardation of reactions [1].

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